
3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid is an organic compound featuring a bromine and chlorine-substituted phenyl ring attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves starting with 2-bromo-5-chlorophenylboronic acid, which undergoes a series of reactions to introduce the propanoic acid moiety . The reaction conditions often include the use of triflic acid at elevated temperatures to achieve high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form specific interactions with target molecules, influencing their activity. The propanoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chlorophenylboronic acid: Shares a similar phenyl ring structure but lacks the propanoic acid moiety.
3-Bromo-4-chlorophenylacetic acid: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness
3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid is unique due to the specific combination of bromine and chlorine substitutions on the phenyl ring and the presence of a propanoic acid group
Propriétés
Numéro CAS |
66192-06-1 |
|---|---|
Formule moléculaire |
C10H10BrClO2 |
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
3-(2-bromo-5-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-5-8(12)2-3-9(7)11/h2-3,5-6H,4H2,1H3,(H,13,14) |
Clé InChI |
RGZZEELBBJWXQX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CC(=C1)Cl)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



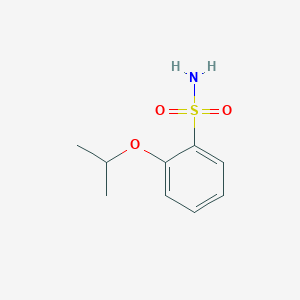

![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
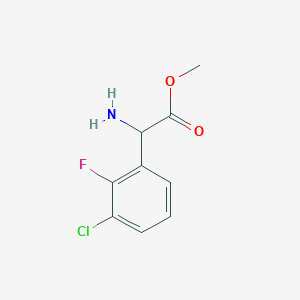
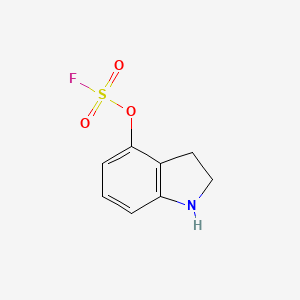
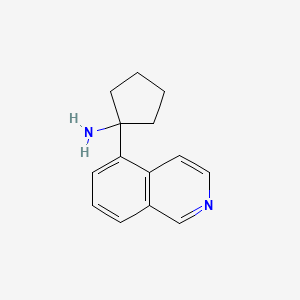


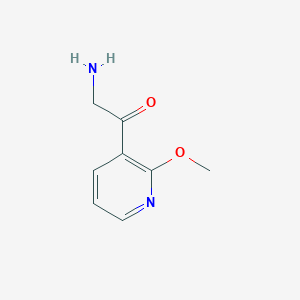

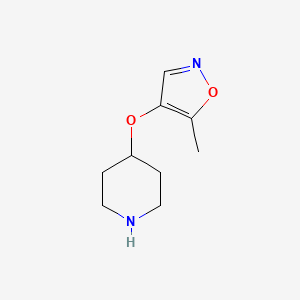
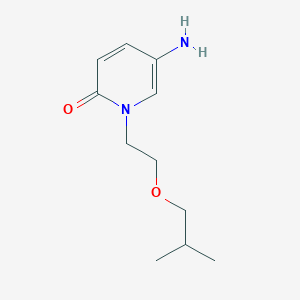
![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
